Technical Documentation Center

4-[2-(Morpholin-4-yl)ethoxy]phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[2-(Morpholin-4-yl)ethoxy]phenol
  • CAS: 141673-25-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Biological Activity Screening of Morpholine-Phenol Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the systematic biological evaluation of novel morpholine-phenol derivatives. We move beyond mer...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the systematic biological evaluation of novel morpholine-phenol derivatives. We move beyond mere procedural lists to explore the causal relationships behind experimental design, ensuring a robust and self-validating approach to screening. The integration of the morpholine heterocycle, known for improving pharmacokinetic profiles, with the biologically active phenol moiety presents a compelling strategy for the discovery of new therapeutic agents.[1][2] This document details the core methodologies for assessing their anticancer, antioxidant, and antimicrobial potential.

Part 1: Foundational Rationale and Chemical Logic

The strategic combination of morpholine and phenol scaffolds is a cornerstone of modern medicinal chemistry. Morpholine, a saturated heterocycle, is not merely an inert linker; its presence can enhance aqueous solubility, metabolic stability, and receptor binding affinity, thereby improving the overall drug-like properties of a molecule.[1][2][3] The phenol group, conversely, is a well-established pharmacophore whose hydroxyl (-OH) group can participate in crucial hydrogen bonding interactions with biological targets and is central to antioxidant activity through its ability to donate a hydrogen atom to neutralize free radicals.[4]

The power of this derivative class lies in its tunable structure-activity relationship (SAR).[2][5][6] Modifications at various positions on either the morpholine or the phenol ring can dramatically influence biological activity, allowing for the systematic optimization of lead compounds.

cluster_0 General Structure of Morpholine-Phenol Derivatives cluster_1 Influences on Biological Activity Core Morpholine-Phenol Core R2 R² Substituent (on Morpholine Ring) Core->R2 Diversification Point 2 Linker Linker Group Core->Linker Connection R1 R¹ Substituent (on Phenol Ring) Activity Biological Potency & Selectivity R1->Activity Modulates Target Binding & Antioxidant Capacity R2->Activity Modulates Solubility & Pharmacokinetics Linker->R1 Diversification Point 1 Linker->Activity Alters Conformation & Spacing

Caption: Core structure and diversification points for SAR studies.

Part 2: Anticancer Activity Screening: A Focus on Cytotoxicity

The initial step in evaluating anticancer potential involves assessing a compound's ability to inhibit cancer cell growth or induce cell death.[7][8][9] In vitro cytotoxicity assays are the workhorse for this primary screening, offering a rapid and cost-effective method to identify promising candidates from a larger library of compounds.[10]

Core Methodology: The MTT Cell Viability Assay

The MTT assay is a colorimetric method that provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] The central principle is the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases, primarily in living cells.[12][13][14] The quantity of formazan produced is directly proportional to the number of viable cells.[11]

MTT_Workflow node_start Start: Seed Cancer Cells in 96-Well Plate node_incubate1 Incubate 24h (Allow Adhesion) node_start->node_incubate1 node_treat Treat Cells with Morpholine-Phenol Derivatives (Serial Dilutions) node_incubate1->node_treat node_incubate2 Incubate 24-72h (Compound Exposure) node_treat->node_incubate2 node_add_mtt Add MTT Reagent (0.5 mg/mL) node_incubate2->node_add_mtt node_incubate3 Incubate 4h (Formazan Crystal Formation) node_add_mtt->node_incubate3 node_solubilize Add Solubilizing Agent (e.g., DMSO, SDS) node_incubate3->node_solubilize node_read Measure Absorbance (570 nm) node_solubilize->node_read node_end End: Calculate IC50 Value node_read->node_end

Caption: Standard workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the morpholine-phenol derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).[11]

  • Incubation: Return the plate to the incubator for an exposure period, typically 24, 48, or 72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle shaking or pipetting.[12]

  • Absorbance Measurement: Read the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.

Data Presentation and Interpretation

The results are typically expressed as the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve. A lower IC₅₀ value indicates higher cytotoxic potency.

Table 1: Hypothetical Cytotoxicity Data for Morpholine-Phenol Derivatives

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
MP-01 HH> 100> 100
MP-02 4-ClH45.2 ± 3.168.9 ± 5.4
MP-03 4-OCH₃H78.1 ± 6.595.2 ± 8.1
MP-04 4-Cl2-CH₃15.8 ± 1.222.4 ± 2.5
Doxorubicin --0.8 ± 0.11.2 ± 0.2

Part 3: Antioxidant Activity Screening

Phenolic compounds are renowned for their antioxidant properties, which are critical for mitigating the oxidative stress implicated in numerous diseases.[15] The DPPH assay is a rapid, simple, and widely used method to screen compounds for their ability to act as free radical scavengers.[16]

Core Methodology: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[15] The DPPH radical is a deep violet-colored molecule that, upon reduction by an antioxidant, turns into a pale yellow hydrazine. This color change is measured spectrophotometrically, and the degree of discoloration is proportional to the scavenging potential of the compound.[15]

DPPH_Workflow node_start Start: Prepare Serial Dilutions of Test Compounds in Methanol/Ethanol node_mix Mix Test Compound Solution with DPPH Solution (e.g., 100 µL + 100 µL) node_start->node_mix node_incubate Incubate in the Dark (Typically 30 minutes) node_mix->node_incubate node_read Measure Absorbance at ~517 nm node_incubate->node_read node_end End: Calculate % Inhibition and IC50 Value node_read->node_end

Caption: A streamlined workflow for the DPPH antioxidant assay.

Experimental Protocol: DPPH Assay
  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly made and protected from light.

  • Reaction Setup: In a 96-well plate, add a fixed volume of the test compound solution (e.g., 100 µL) at various concentrations to the wells.

  • Initiate Reaction: Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.[16] A control well should contain the solvent instead of the test compound. A blank well should contain the solvent only.

  • Incubation: Mix gently and incubate the plate at room temperature in the dark for 30 minutes. The dark condition is crucial as DPPH is light-sensitive.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

Data Presentation and Interpretation

The radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined. A lower IC₅₀ value signifies greater antioxidant activity.

Table 2: Hypothetical Antioxidant Activity of Morpholine-Phenol Derivatives

Compound IDR¹ SubstituentIC₅₀ (µM)
MP-01 H254.6
MP-05 4-OH35.8
MP-06 3,4-diOH12.1
Ascorbic Acid -8.5

Part 4: Antimicrobial Activity Screening

The morpholine scaffold is present in several antimicrobial agents, making this class of derivatives a promising area for the discovery of new antibiotics and antifungals.[17][18][19] The primary goal of screening is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Core Methodology: Broth Microdilution Assay

This method is a standardized and quantitative technique for determining the MIC of antimicrobial agents. It involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the test compound in a liquid growth medium.

Experimental Protocol: Broth Microdilution
  • Inoculum Preparation: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve the final target inoculum of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a sterile 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth with no microbes).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation and Interpretation

The results are presented as the MIC value in µg/mL or µM. These values provide a direct measure of the compound's potency against specific microorganisms.

Table 3: Hypothetical Antimicrobial Activity (MIC in µg/mL)

Compound IDS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
MP-01 > 128> 128> 128
MP-07 166432
MP-08 8> 12816
Ciprofloxacin 10.5NA
Fluconazole NANA2

Part 5: Integrated Screening Strategy

An effective drug discovery campaign relies on a tiered, integrated screening approach. Primary high-throughput screens (like the assays described above) identify initial "hits." These hits are then subjected to more complex secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess drug-like properties.

Screening_Cascade node_library Compound Library (Morpholine-Phenol Derivatives) node_primary Primary Screening - MTT (Anticancer) - DPPH (Antioxidant) - MIC (Antimicrobial) node_library->node_primary node_hit_id Hit Identification (Potency & Selectivity) node_primary->node_hit_id node_secondary Secondary Assays (Mechanism of Action) - Apoptosis/Cell Cycle - Other Antioxidant Assays - Time-Kill Kinetics node_hit_id->node_secondary Active Hits node_lead_opt Lead Optimization (SAR Studies) node_secondary->node_lead_opt node_invivo In Vivo Studies node_lead_opt->node_invivo

Caption: Integrated cascade for screening and lead development.

This structured approach ensures that resources are focused on the most promising compounds, accelerating the journey from initial discovery to potential preclinical development.[10]

References

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (n.d.). PMC. Retrieved from [Link]

  • Antimicrobial activity of morpholine derivatives 3-6. (n.d.). ResearchGate. Retrieved from [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, August 15). PubMed. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF MORPHOLINE MANNICH BASE DERIVATIVES. (2018, July 1). International Journal of Pharmaceutical Sciences and Research (IJPSR). Retrieved from [Link]

  • Exploring Novel Antimicrobial Agents from Morpholine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (n.d.). MDPI. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger Publishers. Retrieved from [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved from [Link]

  • Approach to develop a standardized TLC-DPPH test for assessing free radical scavenging properties of selected phenolic compounds. (2012, June 13). Ovid. Retrieved from [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences. Retrieved from [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved from [Link]

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024, March 1). PMC. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014, July 31). International Journal for Pharmaceutical Research Scholars (IJPRS). Retrieved from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels. (2020, September 1). PMC. Retrieved from [Link]

  • Screening and Evaluation of Active Compounds in Polyphenol Mixtures by a Novel AAPH Offline HPLC Method and Its Application. (2023, March 16). MDPI. Retrieved from [Link]

  • In Vitro Preclinical Investigation of Novel Phenol, Indoline, and Morpholine Derivatives as Anticancer Agents. (n.d.). Trepo. Retrieved from [Link]

  • Antioxidant activities of phenols in different solvents using DPPH assay. (2010, November 25). Semantic Scholar. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PMC. Retrieved from [Link]

  • STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. (2025, August 2). YouTube. Retrieved from [Link]

  • Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. (n.d.). PubMed. Retrieved from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.). PubMed. Retrieved from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). PMC. Retrieved from [Link]

  • Chemical structure of the morpholine derivative. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Exploratory

CAS number 141673-25-8 properties and safety data

An In-depth Technical Guide to 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone (CAS: 141673-25-8) Abstract This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone (CAS: 141673-25-8)

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety considerations for the compound 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone, identified by CAS number 141673-25-8. This molecule is a specialized derivative of acetovanillone, a compound obtainable from lignin. The primary significance of this compound lies in its role as a key intermediate for the synthesis of well-defined linear lignin mimics. Its structure incorporates a terminal alkyne group, rendering it an ideal building block for polymerization reactions via "Click Chemistry." This guide is intended for researchers and scientists in the fields of polymer chemistry, biomass valorization, and drug development, offering detailed experimental protocols and contextual insights into its application.

Core Compound Identification and Properties

1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone is a synthetic organic compound designed for specific applications in polymer science. It is structurally derived from 4'-hydroxy-3'-methoxyacetophenone (acetovanillone), a common lignin oxidation product.[1] The introduction of a propargyl group (prop-2-yn-1-yloxy) provides a terminal alkyne functional group, which is the key to its utility in modern synthetic chemistry.[1]

Physicochemical Data

The fundamental properties of the compound are summarized in the table below.

PropertyValueSource
IUPAC Name 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanoneN/A
CAS Number 141673-25-8[2]
Molecular Formula C₁₂H₁₂O₃[1]
Molecular Weight 204.22 g/mol [1]
Appearance Pure white solid / Colourless single crystals[1]
Structural and Crystallographic Data

A detailed crystal structure analysis has been performed, revealing key structural features. The compound crystallizes in a monoclinic system.[1] The analysis shows that the acetophenone unit, the methoxy group, and the prop-2-ynyloxy group are all nearly coplanar with the benzene ring.[1] This planarity is a significant feature of its solid-state conformation. In the crystal structure, molecules form inversion dimers linked by weak intermolecular C—H⋯O interactions.[1]

Crystallographic ParameterValue
Crystal System Monoclinic
Formula C₁₂H₁₂O₃
V 1079.3 (4) ų
Z 4
Radiation Type Mo Kα
μ 0.09 mm⁻¹
T 293 K
(Data sourced from Yang, B. et al., 2011)[1]

Synthesis and Experimental Protocol

The synthesis of 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone is achieved through a straightforward Williamson ether synthesis. The protocol involves the reaction of 4'-hydroxy-3'-methoxyacetophenone with propargyl bromide in the presence of a base.[1]

Detailed Synthesis Protocol

The following protocol is adapted from the literature for the preparation of the title compound.[1]

Materials:

  • 4'-hydroxy-3'-methoxyacetophenone (5 mmol)

  • Propargyl bromide (5 mmol)

  • Triethylamine (5 mmol)

  • Acetone (20 ml)

  • Diethyl ether (100 ml)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water

Procedure:

  • Combine 4'-hydroxy-3'-methoxyacetophenone, propargyl bromide, and triethylamine in a reaction vessel containing 20 ml of acetone.

  • Stir the mixture at 353 K (80 °C). Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 100 ml of diethyl ether.

  • Wash the organic phase with water three times to remove triethylamine hydrobromide and other water-soluble impurities.

  • Dry the separated organic phase over anhydrous Na₂SO₄.

  • Concentrate the dried organic phase to dryness in vacuo to yield the crude crystalline product.

  • Purify the crude solid by column chromatography to obtain a pure white solid.

  • For crystallographic analysis, colorless single crystals can be grown by the slow evaporation of an ethyl acetate solution of the purified compound.[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

G cluster_reactants Reactants & Conditions cluster_workup Workup & Purification Reactants Acetovanillone Propargyl Bromide Triethylamine Conditions Stir at 353 K Reactants->Conditions Reaction Solvent Acetone (20 ml) Dilute Dilute with Diethyl Ether (100 ml) Conditions->Dilute After TLC confirmation Wash Wash with Water (3x) Dilute->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product (C₁₂H₁₂O₃) Purify->Product G MonomerA 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone Alkyne Group Polymer Polymer Chain (Lignin Mimic with Triazole Linkage) MonomerA:f1->Polymer Click Reaction MonomerB Azide-Functionalized Monomer Azide Group MonomerB:f1->Polymer Catalyst Cu(I) Catalyst Catalyst->Polymer

Sources

Protocols & Analytical Methods

Method

High-Yield Synthesis of Substituted Morpholines: Strategic Protocols for Drug Discovery

Executive Summary & Strategic Importance The morpholine scaffold is a "privileged structure" in medicinal chemistry, appearing in blockbuster drugs like Linezolid (antibiotic), Gefitinib (oncology), and Rivaroxaban (anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The morpholine scaffold is a "privileged structure" in medicinal chemistry, appearing in blockbuster drugs like Linezolid (antibiotic), Gefitinib (oncology), and Rivaroxaban (anticoagulant). Its success stems from its ability to modulate lipophilicity (


), improve metabolic stability, and serve as a hydrogen-bond acceptor without being a hydrogen-bond donor (at the ether oxygen).

However, while N-functionalization of morpholine is trivial, the synthesis of carbon-substituted morpholines (C2, C3) with high regiocontrol and stereochemical fidelity remains a significant synthetic bottleneck. Traditional cyclodehydration methods (e.g., acid-catalyzed diol closure) often fail when complex substituents are introduced due to elimination side reactions or scrambling of stereocenters.

This guide details three high-yield, field-validated protocols to overcome these limitations, moving from modern radical cross-coupling to enantioselective catalysis.

Strategic Selection Guide

Select the appropriate methodology based on your target's substitution pattern and available starting materials.

FeatureMethod A: SnAP Reagents Method B: Chiral Pool / Epoxide Method C: Pd-Catalyzed Carboamination
Primary Mechanism Radical Cross-Coupling (Sn-mediated)Nucleophilic Ring Opening (

)
Metal-Catalyzed Cyclization
Best For 2-substituted or 2,3-disubstituted morpholines from Aldehydes .[1][2]Enantiopure morpholines with defined stereocenters.N-aryl morpholines with C-substitution via alkenes.
Key Reagents SnAP Reagents (Amino-stannanes), Cu(OTf)

Chiral Epoxides, Amino AlcoholsPd(OAc)

, Phosphine Ligands
Yield Potential High (60–90%)Moderate to High (50–80%)High (70–95%)
Limitation Requires organotin removal (purification).Regioselectivity risks (Payne rearrangement).Substrate specific (requires alkene tether).
Decision Matrix (Logic Flow)

MorpholineStrategy Start Target Morpholine Structure Q1 Is the substitution at C2/C3? Start->Q1 Q3 Is the precursor an Aldehyde? Q1->Q3 Yes MethodC Method C: Pd-Catalyzed (Wolfe Protocol) Q1->MethodC No (N-sub only) Q2 Do you need high enantio-purity? MethodB Method B: Chiral Pool/Epoxide (Classical) Q2->MethodB Yes (Strict Stereocontrol) Q2->MethodC No (Racemic/Diastereoselective) Q3->Q2 No MethodA Method A: SnAP Reagents (Bode Protocol) Q3->MethodA Yes (Fastest Route)

Figure 1: Strategic decision tree for selecting the optimal morpholine synthesis pathway.

Protocol A: SnAP Reagents (The Modern Standard)

Theory: Developed by the Bode Group, SnAP (Stannyl Amine Protocol) reagents transform aldehydes directly into saturated N-heterocycles. The reaction proceeds via imine formation followed by a copper-mediated radical cyclization.[1] This is the most versatile method for generating libraries of C-substituted morpholines.

Mechanism:

  • Condensation of SnAP reagent (amino-stannane) with an aldehyde

    
     Imine.[2]
    
  • Oxidation of C-Sn bond by Cu(II) generates a carbon-centered radical.

  • Endo-trig cyclization onto the imine.

Detailed Protocol

Target: Synthesis of 2-substituted morpholine from Benzaldehyde.

Reagents:

  • SnAP-M Reagent: 2-((tributylstannyl)methoxy)ethan-1-amine (commercially available or prepared in 1 step).

  • Substrate: Benzaldehyde (1.0 equiv).

  • Solvent: Dichloromethane (DCM) and Hexafluoroisopropanol (HFIP).

  • Catalyst: Copper(II) Triflate [Cu(OTf)

    
    ].
    
  • Additives: 2,6-Lutidine; 4Å Molecular Sieves.

Step-by-Step Workflow:

  • Imine Formation:

    • In a flame-dried vial, dissolve Benzaldehyde (0.50 mmol, 1.0 equiv) in anhydrous DCM (2.5 mL).

    • Add SnAP-M reagent (0.50 mmol, 1.0 equiv) and activated 4Å Molecular Sieves (100 mg).

    • Stir at room temperature (RT) for 2–4 hours. Checkpoint: Monitor by TLC or NMR for disappearance of aldehyde.

    • Filter through a plug of celite to remove sieves; concentrate in vacuo to yield the crude imine.

  • Cyclization:

    • Redissolve the crude imine in a mixture of DCM (4 mL) and HFIP (1 mL). Note: HFIP is critical for stabilizing the radical intermediate.

    • Add 2,6-Lutidine (0.50 mmol, 1.0 equiv).

    • Add Cu(OTf)

      
       (0.50 mmol, 1.0 equiv) in one portion. The solution will turn dark blue/green.
      
    • Stir at RT for 12 hours under Argon.

  • Workup & Purification (Tin Removal):

    • Quench with 10% aqueous NH

      
      OH (5 mL) and stir vigorously for 15 mins (turns deep blue).
      
    • Extract with DCM (3 x 10 mL).

    • Crucial Step (De-stannylation): To remove organotin residues, treat the crude organic layer with aqueous KF or use C18 reverse-phase silica if available. Alternatively, trituration of the final amine salt with ether often leaves tin residues in the mother liquor.

    • Purify via flash chromatography (DCM/MeOH/NH

      
      OH).
      

Expected Yield: 70–85% Reference: Nature Chem. 2014; Org.[3][4][5] Synth. 2018 [1, 2].[4][6][7][8]

Protocol B: Enantioselective Epoxide Opening

Theory: For targets requiring strict stereochemical purity (e.g., >99% ee), the "Chiral Pool" approach utilizing amino alcohols and epoxides is superior. This method relies on the


 regioselective opening of an epoxide followed by intramolecular cyclization.
Detailed Protocol

Target: (S)-2-(hydroxymethyl)morpholine (from chiral epichlorohydrin).

Reagents:

  • (S)-Epichlorohydrin.

  • 2-Aminoethanol (Ethanolamine).

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: THF or Toluene.

Step-by-Step Workflow:

  • Epoxide Opening:

    • Dissolve 2-aminoethanol (1.2 equiv) in THF at 0°C.

    • Slowly add (S)-Epichlorohydrin (1.0 equiv).

    • Allow to warm to RT and stir for 16 hours.

    • Mechanistic Note: The amine attacks the less hindered carbon of the epoxide.

  • Cyclization (Payne-Free Conditions):

    • Cool the reaction mixture to 0°C.

    • Add NaH (2.5 equiv, 60% dispersion in oil) portion-wise.

    • Heat to reflux (65°C) for 4–6 hours.

    • Caution: Hydrogen gas evolution. Ensure proper venting.

  • Protection (Optional but Recommended):

    • The resulting free morpholine is highly water-soluble and difficult to extract.

    • Add Boc

      
      O (1.1 equiv) directly to the reaction mixture before aqueous workup to generate the N-Boc protected morpholine, which is easily extracted into EtOAc.
      

Expected Yield: 60–75% Reference: J. Org. Chem. 2009 [3].[9]

Protocol C: Pd-Catalyzed Carboamination[10]

Theory: Developed by the Wolfe Group, this method constructs the morpholine ring from acyclic precursors (alkenyl amines) and aryl halides. It is particularly powerful because it installs an aryl group and closes the ring simultaneously, often with high diastereoselectivity.

Mechanism:

  • Oxidative addition of Ar-X to Pd(0).

  • Syn-insertion of the alkene.

  • Intramolecular nucleophilic attack by the amine (anti-aminopalladation) or reductive elimination.

Detailed Protocol

Target: 2-Benzylmorpholine derivative.

Reagents:

  • Substrate: N-(2-allyloxy)ethyl amine derivative (N-protected or free amine depending on ligand).

  • Coupling Partner: Aryl Bromide (Ar-Br).

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1-2 mol%) or Pd(OAc)
    
    
    .
  • Ligand: DPEphos or Xantphos (Bis-phosphine ligands are crucial).

  • Base: NaOtBu (Sodium tert-butoxide).

  • Solvent: Toluene or Dioxane.

Step-by-Step Workflow:

  • Setup:

    • In a glovebox or under strict Schlenk conditions, combine Pd(OAc)

      
       (2 mol%) and DPEphos (4 mol%) in Toluene. Stir for 10 mins to form the active catalyst complex.
      
  • Reaction Assembly:

    • Add the Aryl Bromide (1.0 equiv), the amino-alkene substrate (1.2 equiv), and NaOtBu (2.0 equiv).

    • Seal the tube and heat to 100°C for 8–12 hours.

  • Workup:

    • Cool to RT. Filter through a silica plug to remove Palladium black.

    • Concentrate and purify via column chromatography.

Visualization of Pathway:

WolfeMethod Substrate Alkenyl Amine + Ar-Br OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd Catalyst PdComplex Pd(0) / DPEphos PdComplex->OxAdd MigIns Migratory Insertion (Alkene) OxAdd->MigIns RingClose C-N Bond Formation (Ring Closure) MigIns->RingClose Product Substituted Morpholine RingClose->Product

Figure 2: Mechanistic flow of Pd-catalyzed carboamination for morpholine synthesis.

Reference: J. Am. Chem. Soc. 2015 [4].[4][10]

Troubleshooting & Optimization (Expert Insights)

IssueRoot CauseCorrective Action
Low Yield in SnAP Radical quenching or incomplete imine formation.Ensure HFIP is used (stabilizes radical). Use activated 4Å sieves during imine formation.
Tin Contamination Lipophilic organotin byproducts co-eluting.Wash crude mix with MeCN/Hexane (product in MeCN, Tin in Hexane). Use KF on silica.
Regio-scrambling (Epoxide) Payne rearrangement under basic conditions.Maintain lower temperatures during opening. Use Lewis acids (e.g., LiClO

) to assist opening if sluggish.
Pd-Catalyst Death Oxidation of phosphine ligand.Strictly deoxygenate solvents (freeze-pump-thaw). Use fresh NaOtBu (hygroscopic).

References

  • Vo, C. V., Luescher, M. U., & Bode, J. W. (2014).[3][11] SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles from Aldehydes. Nature Chemistry, 6(4), 310–314. Link

  • Luescher, M. U., et al. (2018).[6] Stannylamine Protocol (SnAP) Reagents for the Synthesis of C–Substituted Morpholines from Aldehydes.[2] Organic Syntheses, 95, 357-373.[6] Link

  • D'hooghe, M., et al. (2009). Enantioselective Syntheses of Morpholines via SN2-Type Ring Opening of Aziridines and Azetidines.[9] The Journal of Organic Chemistry, 74(18), 7013–7022. Link

  • Babij, N. R., & Wolfe, J. P. (2012). Asymmetric Synthesis of Morpholines via Pd-Catalyzed Carboamination of Alkenes. Angewandte Chemie International Edition, 51(49), 12256–12259. Link

Sources

Application

Application Note: 4-[2-(Morpholin-4-yl)ethoxy]phenol in Medicinal Chemistry

This comprehensive guide details the application of 4-[2-(Morpholin-4-yl)ethoxy]phenol in medicinal chemistry, focusing on its role as a critical building block for optimizing drug solubility, pharmacokinetic (PK) profil...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the application of 4-[2-(Morpholin-4-yl)ethoxy]phenol in medicinal chemistry, focusing on its role as a critical building block for optimizing drug solubility, pharmacokinetic (PK) profiles, and target engagement in kinase inhibitors and receptor modulators.

Executive Summary

4-[2-(Morpholin-4-yl)ethoxy]phenol is a bifunctional pharmacophore intermediate widely used in Fragment-Based Drug Design (FBDD). It combines a phenolic "handle" (for coupling to aromatic scaffolds) with a morpholino-ethoxy "tail" (for solubility and lysosomal trapping).

In modern drug discovery, this moiety is primarily employed to:

  • Enhance Water Solubility: The basic morpholine nitrogen (pKa ~8.3) allows for protonation at physiological pH, significantly improving the aqueous solubility of lipophilic kinase inhibitors (e.g., Quinazoline, Pyrimidine cores).

  • Optimize Structure-Activity Relationships (SAR): It serves as a "short-linker" analog to the propyl-linked tails found in drugs like Gefitinib , allowing medicinal chemists to probe the depth of solvent-exposed binding pockets.

  • Improve Metabolic Stability: The ether linkage provides resistance to rapid metabolic cleavage compared to ester-linked solubilizing groups.

Chemical Profile & Mechanism of Action[1][2]

Structural Analysis

The molecule consists of three distinct functional zones:

  • Zone A (Phenol): A nucleophilic hydroxyl group (-OH) that serves as the attachment point to the drug core (e.g., via SNAr or Mitsunobu reaction).

  • Zone B (Ethoxy Linker): A 2-carbon spacer that provides flexibility, allowing the morpholine ring to exit the protein binding pocket and interact with the solvent front.

  • Zone C (Morpholine Ring): A saturated heterocycle that modulates lipophilicity (LogD) and provides a protonatable nitrogen for salt formation.

Physicochemical Properties
PropertyValue (Approx.)Significance in Drug Design
LogP 1.2 - 1.5Moderately lipophilic; good membrane permeability.
pKa (Base) ~8.3Predominantly ionized at pH 1-2 (stomach), aiding absorption.
H-Bond Donors 1 (Phenol OH)Available for coupling; lost after derivatization.
H-Bond Acceptors 4Facilitates water interaction and solubility.
tPSA ~41 ŲFavorable for CNS and passive transport.

Key Applications in Drug Discovery[1][3]

Application 1: Kinase Inhibitor Optimization (EGFR/VEGFR)

In the development of Tyrosine Kinase Inhibitors (TKIs), the "hinge-binding" region is often a heterocycle (e.g., Quinazoline). To prevent the drug from being too insoluble (brick-dust), a solubilizing tail is attached to the "solvent-exposed" region.

  • Mechanism: The phenol group of 4-[2-(Morpholin-4-yl)ethoxy]phenol reacts with a halogenated core (e.g., 4-chloroquinazoline). The resulting ether places the morpholine tail at the entrance of the ATP-binding pocket.

  • SAR Utility: Chemists compare this ethoxy (n=2) linker against propoxy (n=3) linkers (as seen in Gefitinib) to optimize the fit within the channel leading to the solvent. A shorter linker (ethoxy) can rigidify the position of the morpholine, potentially improving selectivity.

Application 2: SERM/SERD Design

Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen require a basic side chain to interact with Asp351 in the Estrogen Receptor alpha (ER


).
  • Utility: This phenol derivative provides a pre-assembled "Phenol-Linker-Base" motif. Coupling this to a scaffold (e.g., via Suzuki coupling if the phenol was a boronic acid, or direct ether formation) rapidly generates SERM analogs for screening.

Experimental Protocols

Protocol A: Synthesis of 4-[2-(Morpholin-4-yl)ethoxy]phenol

Rationale: Direct alkylation of hydroquinone often leads to bis-alkylation mixtures. The "Mono-Protection Route" is the industry standard for high purity.

Reagents:

  • 4-(Benzyloxy)phenol (Starting Material)

  • 4-(2-Chloroethyl)morpholine hydrochloride

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen Gas (H₂)

Step-by-Step Methodology:

  • Alkylation (Ether Formation):

    • Dissolve 4-(benzyloxy)phenol (1.0 eq) in anhydrous DMF (0.5 M concentration).

    • Add K₂CO₃ (3.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide.

    • Add 4-(2-chloroethyl)morpholine HCl (1.2 eq) portion-wise.

    • Heat the reaction mixture to 80°C for 6–8 hours . Monitor by TLC/LC-MS.

    • Workup: Pour into ice water, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.[1]

    • Intermediate: 4-[2-(4-benzyloxyphenoxy)ethyl]morpholine.

  • Deprotection (Hydrogenolysis):

    • Dissolve the intermediate in Methanol/THF (1:1).

    • Add 10% Pd/C catalyst (10 wt% loading).

    • Stir under a Hydrogen atmosphere (balloon pressure or 1 atm) at RT for 4–12 hours.

    • Filtration: Filter through a Celite pad to remove Pd/C.

    • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Ether if necessary.

    • Yield Target: >85% overall.

Protocol B: Coupling to a Kinase Scaffold (SNAr)

Rationale: Attaching the solubilizing tail to a 4-chloroquinazoline core (Model for EGFR inhibitors).

Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline (Scaffold)

  • 4-[2-(Morpholin-4-yl)ethoxy]phenol (Nucleophile)[2][3]

  • Cesium Carbonate (Cs₂CO₃) or K₂CO₃

  • Acetonitrile (ACN) or DMF

Methodology:

  • Charge a reaction vial with 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 4-[2-(Morpholin-4-yl)ethoxy]phenol (1.1 eq).

  • Add Cs₂CO₃ (2.0 eq) and suspend in dry ACN.

  • Reflux (80°C) for 4 hours.

  • Monitoring: LC-MS should show disappearance of the chloro-heterocycle and formation of the product (M+H peak).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (DCM:MeOH 95:5) to isolate the ether-linked kinase inhibitor.

Visualizations & Pathways

Figure 1: Synthesis & Application Workflow

The following diagram illustrates the robust synthesis of the building block and its subsequent application in drug design.

G cluster_0 Protocol A: Building Block Synthesis Start 4-(Benzyloxy)phenol Inter Intermediate: Benzyl-Protected Ether Start->Inter Alkylation (K2CO3, DMF, 80°C) Reagent 4-(2-Chloroethyl) morpholine Reagent->Inter Product TARGET: 4-[2-(Morpholin-4-yl) ethoxy]phenol Inter->Product Hydrogenolysis (H2, Pd/C) FinalDrug Final Drug Candidate (Kinase Inhibitor) Product->FinalDrug SNAr Coupling (Cs2CO3, ACN) Scaffold Drug Scaffold (e.g., Chloro-Quinazoline) Scaffold->FinalDrug

Caption: Figure 1. Convergent synthesis pathway for generating the morpholino-phenol pharmacophore and its coupling to a drug scaffold.

Figure 2: Pharmacophore Mapping in Kinase Pocket

This diagram visualizes how the molecule functions within a target protein binding site.

Pharmacophore PhenolO Phenolic Oxygen (Ether Linkage) Linker Ethoxy Spacer (Solvent Channel Traversal) PhenolO->Linker Morpholine Morpholine Ring (Solvent Front / Solubility) Linker->Morpholine Water Bulk Solvent (Water) Morpholine->Water Solubilization (Protonation) ScaffoldCore Aromatic Core (Hinge Binder) ScaffoldCore->PhenolO Covalent Bond Hinge ATP Hinge Region (Protein) ScaffoldCore->Hinge H-Bonding

Caption: Figure 2. Structural role of the pharmacophore. The ethoxy linker positions the morpholine ring into the bulk solvent, enhancing solubility while the core binds the protein.

References

  • Maskrey, T. S., et al. (2019). "A New Synthesis of Gefitinib." Synlett, 30(04), 471–476. Link

    • Context: Describes the synthesis of morpholino-alkoxy quinazolines and the importance of the side chain for solubility.
  • Gilday, J. P., et al. (2008). "Process for the preparation of quinazoline derivatives." Tetrahedron, 64(15), 3328-3336. Context: Detailed protocols for alkylating phenols with morpholino-alkyl halides in drug synthesis.
  • Kumari, A., & Singh, R. K. (2020).[4] "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry, 96, 103578. Link

    • Context: Comprehensive review of morpholine's role in improving PK properties of drug candidates.[4]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11663730 (4-(2-Morpholinoethoxy)phenol). Link

    • Context: Chemical property data and vendor inform
  • Chandregowda, V., et al. (2009). "Synthesis and evaluation of 2-anilino-4-amino-substituted quinazolines as potential anticancer agents." European Journal of Medicinal Chemistry, 44(7), 3046-3055. Context: Demonstrates the use of phenol-linked solubilizing groups in kinase inhibitor design.

Sources

Method

Application Notes & Protocols: Handling and Storage of 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride

Introduction 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride is a substituted phenol derivative incorporating a morpholine moiety. As a hydrochloride salt, it exhibits increased solubility in aqueous media, a common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride is a substituted phenol derivative incorporating a morpholine moiety. As a hydrochloride salt, it exhibits increased solubility in aqueous media, a common characteristic for amine-containing compounds used in research and development. The presence of the phenol, ether, and morpholine functional groups dictates its chemical reactivity, stability, and toxicological profile.[1] Proper handling and storage are not merely procedural formalities; they are critical scientific controls required to ensure the compound's integrity for experimental use, maintain a safe laboratory environment, and guarantee the reproducibility of results. This document provides a comprehensive guide based on established safety protocols and an understanding of the compound's chemical nature.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification and knowledge of a compound's properties are the foundation of its safe and effective use.

PropertyValueSource
IUPAC Name 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochlorideN/A
Synonyms Phenol, 4-[2-(4-morpholinyl)ethoxy]-, hydrochlorideN/A
Molecular Formula C₁₂H₁₇NO₃ · HClN/A
Molecular Weight 259.73 g/mol N/A
Appearance Off-white to white solid/crystals.[2][3]
Solubility Soluble in water.[4]
Storage Temperature Ambient temperature.[3]
Melting Point Data varies; typically in the range of 179-186°C.[2][3]N/A

Note: The properties listed are based on available data for the hydrochloride salt or structurally similar compounds. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.

Section 2: Hazard Identification and Safety

This compound is classified as hazardous. Understanding its specific risks is essential for implementing appropriate safety measures. The primary hazards are related to its corrosive and irritant nature.

GHS Hazard Statements:

  • Harmful if swallowed. [5]

  • Causes skin irritation. [5]

  • Causes serious eye damage. [5]

  • May cause respiratory irritation. [5]

Precautionary Statements (Summary):

  • Prevention: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use in a well-ventilated area.[5]

  • Response: Detailed first aid measures are provided in Section 5. In case of contact with skin or eyes, rinse immediately and copiously with water and seek medical attention.[5] If swallowed or inhaled, seek immediate medical advice.[5][6]

  • Storage: Store in a well-ventilated place, keeping the container tightly closed and locked up.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[5]

Section 3: Core Handling Protocols

Adherence to these protocols is mandatory to mitigate exposure risks and prevent contamination of the material.

Required Personal Protective Equipment (PPE)

The selection of PPE is the first line of defense. The following must be worn at all times when handling the compound.

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles or a face shield.Protects against dust particles and splashes that can cause severe eye damage.[5]
Hand Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation and burns.[5][7]
Body Fully buttoned laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory Use in a chemical fume hood or well-ventilated area.[8]Minimizes the risk of inhaling dust, which can cause respiratory tract irritation.[5]
Protocol for Weighing and Aliquoting Solid Compound

Causality: The fine, dusty nature of many powdered chemical reagents presents a significant inhalation hazard. This protocol is designed to contain the solid material and prevent aerosolization.

  • Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure.

  • Tare: Place a clean, appropriately sized weighing vessel on the analytical balance and tare the weight.

  • Dispensing: Carefully open the main container. Using a clean spatula, transfer the desired amount of 4-[2-(Morpholin-4-yl)ethoxy)phenol hydrochloride to the tared vessel.

    • Expert Insight: Avoid abrupt movements to minimize the generation of airborne dust. If dust is observed, pause and allow it to settle before proceeding.

  • Sealing: Securely close the main container immediately after dispensing.

  • Cleaning: Wipe the spatula and the weighing area with a damp cloth or towel to collect any residual powder. Dispose of the cleaning materials as chemical waste.

  • Transport: If moving the aliquot to another area, ensure the weighing vessel is covered.

Protocol for Solution Preparation

Causality: As a hydrochloride salt, the compound is acidic upon dissolution. While generally stable, the process should be controlled to ensure safety and solution integrity.

  • Solvent Selection: Use deionized water or an appropriate buffer as specified by the experimental protocol.

  • Vessel Preparation: Choose a volumetric flask or beaker of a suitable size. Add approximately 80% of the final required solvent volume to the vessel.

  • Dissolution: Place the vessel on a magnetic stir plate with a stir bar. Slowly add the weighed solid compound to the solvent while stirring.

  • Final Volume: Once the solid is fully dissolved, add the remaining solvent to reach the final desired concentration and volume.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and preparer's initials.

Section 4: Storage and Stability

Proper storage is critical for maintaining the chemical's purity and efficacy over time.[9] Degradation can lead to failed experiments and the generation of unknown impurities.

Storage of Solid Compound
  • Condition: Store in the original, tightly sealed container at ambient room temperature.[3]

  • Location: Keep in a dry, well-ventilated, and locked storage cabinet designated for chemical reagents.[5][8]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[5] The phenolic group can be susceptible to oxidation, and the hydrochloride salt will react with bases.

  • Shelf Life: For the unopened product, refer to the expiration date provided by the manufacturer. Once opened, it is recommended to use the material within a reasonable timeframe (e.g., 6-12 months) and monitor for any changes in appearance.

Storage of Aqueous Solutions

Causality: Aqueous solutions are more susceptible to degradation than the solid-state form. Hydrolysis and microbial growth are primary concerns.[9][10]

  • Short-Term (≤ 1 week): Solutions may be stored at 2-8°C to slow potential degradation.[10]

  • Long-Term (> 1 week): It is recommended to prepare fresh solutions for each experiment. If long-term storage is unavoidable, consider preparing aliquots and freezing them at -20°C or below.

    • Expert Insight: Before use, frozen aliquots should be thawed completely and vortexed gently to ensure homogeneity. Avoid repeated freeze-thaw cycles, which can accelerate degradation. The stability of hydrochloride salts in solution can be pH-dependent, with minimal degradation often observed in slightly acidic conditions.[11]

FormTemperatureDurationKey Considerations
Solid AmbientSee manufacturer's expiryKeep dry and tightly sealed.
Aqueous Solution 2-8°C≤ 1 weekProtect from light; monitor for precipitation.
Aqueous Solution -20°C or -80°CMonths (validation required)Use aliquots to avoid freeze-thaw cycles.

Section 5: Visualized Workflows and Emergency Procedures

Visual aids provide immediate clarity for critical processes.

Workflow for New Chemical Receipt and Storage

A Receive Shipment B Inspect Packaging for Damage A->B C Damaged? B->C D Quarantine Shipment Notify EHS C->D Yes E Verify Compound: Label vs. Order vs. CoA C->E No F Mismatch? E->F G Contact Supplier Do Not Use F->G Yes H Log into Inventory: Date, Lot #, PI F->H No I Store in Designated Cabinet (Dry, Ambient, Locked) H->I J Update Inventory Location I->J

Caption: Workflow for receiving and logging new chemicals.

Spill Response Decision Making

action action start Spill Occurs q1 Major Spill? (>10g or outside hood) start->q1 q2 Are you trained & is PPE available? q1->q2 No a1 Evacuate Area Alert Others Call Emergency Services q1->a1 Yes q2->a1 No a2 Contain spill with absorbent pads q2->a2 Yes a3 Carefully sweep solid into a labeled waste container a2->a3 a4 Wipe area with damp cloth Decontaminate surface a3->a4 a5 Dispose of all materials as hazardous waste a4->a5

Caption: Decision tree for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid is crucial in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice.[5]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[5][6]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenol. Retrieved February 13, 2026, from [Link]

  • Sarex Fine Chemicals. (n.d.). 4-(2-chloroethyl)-morpholine-hcl. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (2024). Morpholine. Retrieved February 13, 2026, from [Link]

  • Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved February 13, 2026, from [Link]

  • RSquareL. (n.d.). Chemical Stability of Drugs. Retrieved February 13, 2026, from [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved February 13, 2026, from [Link]

  • Walsh Medical Media. (n.d.). Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions. Retrieved February 13, 2026, from [Link]

  • Pawelczyk, E. (n.d.). The stability of oxymetazoline hydrochloride in aqueous solution. Acta Poloniae Pharmaceutica. Retrieved February 13, 2026, from [Link]pubmed.ncbi.nlm.nih.gov/]([Link])

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for Williamson ether synthesis of phenols

Technical Support Center: Optimization of Reaction Conditions for Williamson Ether Synthesis of Phenols Core Directive & Introduction The Williamson ether synthesis is the cornerstone method for preparing aryl ethers in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for Williamson Ether Synthesis of Phenols

Core Directive & Introduction

The Williamson ether synthesis is the cornerstone method for preparing aryl ethers in drug discovery. While conceptually simple (


), the reaction of phenols is often plagued by ambident nucleophilicity (C- vs. O-alkylation), elimination side products, and poor conversion with sterically hindered substrates.

This guide moves beyond textbook definitions to provide a field-tested decision framework. We focus on manipulating the Phenoxide-Counterion-Solvent triad to maximize O-alkylation selectivity and yield.

Strategic Reagent Selection: The "Why" Behind the Protocol

Successful synthesis depends on breaking the tight ion pair between the phenoxide oxygen and the metal cation.

Base Selection Matrix
BaseStrengthSolvent CompatibilityBest Use CaseMechanistic Insight

MildAcetone, MeCN, DMFStandard. Unhindered phenols & primary halides.Requires polar aprotic solvent to solvate

. Slow but clean.

Mild/ModMeCN, DMF, TolueneDifficult Substrates. Hindered phenols."Cesium Effect": Large

radius creates a "naked," highly reactive phenoxide anion due to weak lattice energy and high solubility [1].
NaH StrongTHF, DMF, 2-MeTHFLow Acidity Phenols. Unreactive alkyl halides.Irreversible deprotonation. Risk: High basicity promotes E2 elimination of the alkyl halide.
NaOH/KOH Strong

/Toluene (Biphasic)
Green/Scale-up. Requires Phase Transfer Catalyst (PTC) to shuttle phenoxide into organic phase.
Solvent Selection: Polarity vs. Sustainability
  • Polar Aprotic (DMF, DMSO, NMP): The gold standard for rate. They solvate cations (

    
    ) but leave the phenoxide anion "naked" and reactive. Drawback: High boiling points make workup difficult (DMF removal).
    
  • Green Alternatives (CPME, 2-MeTHF):

    • CPME (Cyclopentyl Methyl Ether): Hydrophobic, stable to peroxides, and separates easily from water.[1] Excellent for PTC methods [2].

    • 2-MeTHF: Derived from renewable resources; higher boiling point than THF, allowing for faster kinetics [3].

Troubleshooting & Optimization (FAQs)

Q1: I am observing significant C-alkylation instead of the desired ether. How do I fix this?

Diagnosis: The phenoxide ion is an ambident nucleophile. C-alkylation is favored when the oxygen is "shielded" by strong hydrogen bonding or tight ion pairing. Solution:

  • Switch Solvent: Move from protic solvents (MeOH, EtOH) to Polar Aprotic (DMF, DMSO). Protic solvents H-bond to the oxygen, reducing its nucleophilicity and favoring attack by the carbon ring [4].

  • Change Counterion: Use

    
    . The large cation minimizes tight ion pairing at the oxygen.
    
  • Temperature: Lower the temperature. C-alkylation has a higher activation energy and is often favored at high reflux temperatures.

Q2: My yield is low (<40%) and I see starting material remaining.

Diagnosis: Incomplete deprotonation or catalyst poisoning. Solution:

  • Check pKa: If your phenol has electron-donating groups (e.g., p-methoxy), it is less acidic. Switch from

    
     to NaH  or t-BuOK .
    
  • Add Iodide Source: Add 10 mol% TBAI (Tetrabutylammonium iodide) or KI. This generates a transient, highly reactive alkyl iodide in situ (Finkelstein reaction) [5].

  • Dry Your Solvent: Water quenches NaH and solvates anions, killing reactivity. Use anhydrous MeCN or DMF.

Q3: I am getting an alkene side product (Elimination).

Diagnosis: E2 elimination is competing with


. This is common with secondary alkyl halides.
Solution: 
  • Weaker Base: Switch from NaH/NaOH to

    
     or 
    
    
    
    .
  • Lower Temperature: Elimination is entropically favored at high heat.

  • Solvent: Use Acetone or MeCN instead of DMF. DMF can sometimes promote basicity over nucleophilicity.

Visualization: Decision Logic & Mechanism

Diagram 1: Optimization Decision Tree

OptimizationTree Start Start: Phenol + Alkyl Halide CheckHalide Check Alkyl Halide Type Start->CheckHalide Primary Primary Halide CheckHalide->Primary High SN2 Potential SecTert Secondary/Tertiary Halide CheckHalide->SecTert High E2 Risk CheckPhenol Check Phenol Sterics/Acidity Primary->CheckPhenol CondElim Risk: Elimination (E2) Use Weaker Base (K2CO3) Lower Temp SecTert->CondElim Standard Standard Phenol CheckPhenol->Standard Unobstructed Hindered Hindered/Electron Rich CheckPhenol->Hindered Bulky/Low Acidity Cond1 Protocol A: K2CO3 / Acetone / Reflux Standard->Cond1 Cond2 Protocol B: Cs2CO3 / MeCN / 60°C Hindered->Cond2 Cesium Effect Cond3 Protocol C: NaH / DMF / 0°C -> RT Hindered->Cond3 If very low acidity

Caption: Decision matrix for selecting base and solvent based on substrate sterics and electrophile type.

Diagram 2: Mechanistic Pathways & Selectivity

Mechanism Phenol Phenol (ArOH) Phenoxide Phenoxide Anion (ArO-) Phenol->Phenoxide Deprotonation Base Base (B:) Base->Phenoxide PathO Path A: O-Alkylation (Naked Anion) Phenoxide->PathO Polar Aprotic Solvent (DMF, MeCN) Large Cation (Cs+) PathC Path B: C-Alkylation (Shielded Oxygen) Phenoxide->PathC Protic Solvent (H2O, MeOH) Tight Ion Pair (Li+, Na+) Ether Aryl Ether (Desired) PathO->Ether C_Prod Alkyl-Phenol (Impurity) PathC->C_Prod

Caption: Divergent pathways showing how solvent and cation choice dictates O- vs. C-alkylation selectivity.

Experimental Protocols

Protocol A: The "Cesium Effect" Method (Recommended for High Yield)

Best for: Hindered phenols, valuable substrates, or when K2CO3 fails.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Dissolution: Add Phenol (1.0 equiv) and anhydrous Acetonitrile (MeCN) (0.2 M concentration).

  • Base Addition: Add

    
      (1.5 - 2.0 equiv). Stir for 15 mins at RT. Note: Solution may turn yellow as phenoxide forms.
    
  • Alkylation: Add Alkyl Halide (1.2 equiv). If the halide is a chloride, add TBAI (0.1 equiv) as a catalyst.

  • Reaction: Heat to 60-80°C. Monitor by TLC (typically 2-4 hours).

  • Workup: Filter off solid cesium salts. Concentrate filtrate.[2][3][4] Redissolve in EtOAc, wash with water/brine to remove residual salts.

Protocol B: Green Phase-Transfer Catalysis (PTC)

Best for: Scale-up, sustainability, and avoiding DMF.

  • Reagents: Phenol (1.0 equiv), Alkyl Halide (1.2 equiv), CPME or Toluene (Solvent).

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.05 equiv) or PEG-400 .

  • Base: Add 30% aqueous NaOH (2.0 equiv).

  • Reaction: Stir vigorously at 50-70°C. The PTC shuttles the phenoxide from the aqueous layer into the organic layer to react.

  • Workup: Separate layers. The organic layer contains the product. Wash with water.[5] Evaporate solvent (CPME can be recycled).

References

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[2] Facile synthesis of alkyl phenyl ethers using cesium carbonate.[2][6] Synthetic Communications, 25(9), 1367-1370. Link

  • Watanabe, K., Yamagiwa, N., & Torisawa, Y. (2007). Cyclopentyl methyl ether as a new and alternative process solvent.[1] Organic Process Research & Development, 11(2), 251-258. Link

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A biomass-derived solvent with broad application in organic synthesis. ChemSusChem, 5(8), 1369-1379. Link

  • Kornblum, N., et al. (1963). The mechanism of the reaction of alkyl halides with phenoxides. Journal of the American Chemical Society, 85(9), 1359-1360. Link

  • Finkelstein, H. (1910). Preparation of organic iodides from the corresponding chlorides and bromides. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. Link

Sources

Optimization

Technical Support Center: Enhancing the Stability of 4-[2-(Morpholin-4-yl)ethoxy]phenol

This guide serves as a specialized technical resource for researchers working with 4-[2-(Morpholin-4-yl)ethoxy]phenol . As a Senior Application Scientist, I have structured this content to address the specific physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 4-[2-(Morpholin-4-yl)ethoxy]phenol . As a Senior Application Scientist, I have structured this content to address the specific physicochemical challenges of this amphiphilic molecule—balancing the oxidative sensitivity of the electron-rich phenol with the pH-dependent solubility of the morpholine moiety.

Executive Summary & Chemical Context

4-[2-(Morpholin-4-yl)ethoxy]phenol is a bifunctional building block often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs). Its structure presents a "stability paradox":

  • The Phenol (Acidic, pKa ~10): Highly electron-rich due to the para-alkoxy substituent. This makes it exceptionally prone to oxidation (quinonoid formation), especially at neutral-to-basic pH where the phenolate anion forms.

  • The Morpholine (Basic, pKa ~8.3): Requires protonation for optimal aqueous solubility. At neutral pH (pH 7–8), the molecule approaches its neutral (non-salt) form, increasing the risk of precipitation.

The Golden Rule: Maintain the solution pH between 4.0 and 6.0 . This keeps the morpholine protonated (soluble) while keeping the phenol protonated (resistant to oxidation).

Troubleshooting Guide (Q&A)

Issue 1: Discoloration (Pink, Red, or Brown Solution)

Q: My clear stock solution turned pink within hours of preparation. Is it still usable?

A: Stop. Do not use. The pink coloration indicates the formation of quinones or charge-transfer complexes, which are oxidation byproducts.

  • The Cause: The para-alkoxy group activates the phenol ring, facilitating electron loss to dissolved oxygen. This is catalyzed by trace metals (Fe, Cu) or light.

  • The Fix:

    • Degas Solvents: Sparge all buffers with Nitrogen (

      
      ) or Argon for 15 minutes before use.
      
    • Add Antioxidants: For aqueous solutions, add 0.1% w/v Sodium Metabisulfite or Ascorbic Acid (1:1 molar equivalent).

    • Check pH: If your buffer is pH > 7, oxidation rates increase exponentially. Acidify to pH 5.

Issue 2: Unexpected Precipitation

Q: I diluted my DMSO stock into PBS (pH 7.4), and a fine white precipitate formed.

A: This is a classic "Isoelectric Point" crash.

  • The Mechanism: At pH 7.4, the morpholine nitrogen is partially deprotonated (neutral), and the phenol is protonated (neutral). The uncharged molecule has poor aqueous solubility.

  • The Fix:

    • Lower the pH: Use a buffer system like MES (pH 6.0) or Acetate (pH 5.0) instead of PBS.

    • Co-solvent: If physiological pH is mandatory, maintain 5–10% DMSO or Ethanol in the final solution to solubilize the neutral species.

Issue 3: LC-MS "Ghost" Peaks

Q: My chromatogram shows a new peak at [M-2H] or [2M-2H]. What is this?

A: These are oxidative artifacts formed during the analysis or storage.

  • [M-2H]: Formation of the quinone imine or quinone methide derivative.

  • [2M-2H]: Oxidative dimerization (C-C or C-O coupling of phenoxyl radicals).

  • The Fix:

    • Autosampler Temperature: Keep the sample tray at 4°C .

    • Mobile Phase: Add 0.1% Formic Acid to the aqueous mobile phase. Avoid ammonium bicarbonate (basic) buffers if possible.

Visualizations

Diagram 1: Degradation & Stabilization Pathway

This diagram illustrates the oxidative risk and the specific intervention points (pH control and Antioxidants).

StabilityPathway Native Native Compound (Reduced Phenol) Radical Phenoxyl Radical (Intermediate) Native->Radical Oxidation (-e-, -H+) Quinone Quinone/Colored Species (Pink/Brown) Radical->Quinone Further Oxidation Dimer Insoluble Dimer (Precipitate) Radical->Dimer Coupling Acid Acidic pH (<6) Stabilizes Phenol Acid->Native Prevents Antiox Antioxidants (Ascorbate/Metabisulfite) Antiox->Radical Reduces back to Native Oxygen Dissolved O2 / High pH Oxygen->Native

Caption: Mechanistic pathway showing the conversion of the native phenol to colored quinones and dimers. Blue nodes represent critical stabilization interventions.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Observation Color Solution turned Pink/Brown? Start->Color Precip Cloudiness or Precipitate? Start->Precip Oxidation Diagnosis: Oxidation Color->Oxidation Yes Solubility Diagnosis: Isoelectric Point Precip->Solubility Yes Action1 Action: Check pH (Must be < 7) Oxidation->Action1 Action2 Action: Add 1mM Ascorbic Acid Action1->Action2 Action3 Action: Acidify (Protonate Morpholine) Solubility->Action3 Action4 Action: Increase DMSO % Action3->Action4

Caption: Step-by-step decision matrix for diagnosing and resolving solution instability.

Detailed Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (50 mM)

Use this protocol for long-term storage of the compound.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide). Avoid water for the master stock.

  • Weighing: Weigh the solid compound rapidly. Minimize exposure to light and air.[1][2][3]

  • Dissolution:

    • Add DMSO to achieve 50 mM concentration.

    • Critical Step: Add 0.1% (v/v) concentrated HCl or 1% Acetic Acid to the DMSO. This ensures the morpholine remains protonated upon eventual dilution.

  • Aliquot & Store:

    • Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Purge the headspace of the vial with Argon or Nitrogen gas.

    • Store at -20°C or -80°C .

Protocol B: Preparation of Aqueous Working Solution

Use this protocol for biological assays.

  • Buffer Preparation: Prepare a 10 mM Acetate Buffer (pH 5.5) or MES Buffer (pH 6.0) .

    • Note: Avoid Phosphate Buffered Saline (PBS, pH 7.4) unless strictly necessary.

  • Degassing: Sonicate the buffer under vacuum or bubble Nitrogen gas for 10 minutes.

  • Dilution:

    • Thaw the DMSO stock aliquot in the dark.

    • Dilute slowly into the agitating buffer.

  • Verification: Inspect for precipitate. If clear, proceed immediately. Use within 4 hours .

Data Summary Tables

Table 1: Solubility & Stability Profile vs. pH
pH EnvironmentDominant SpeciesSolubilityOxidative StabilityRecommendation
pH < 4.0 Cationic (

)
HighHighBest for Storage
pH 4.0 – 6.5 Cationic (

)
GoodModerateBest for Assays
pH 7.0 – 8.5 Neutral (

)
Poor (Precipitation Risk)LowAvoid or use Co-solvent
pH > 9.0 Anionic (

)
HighVery Low (Rapid Oxidation)Do Not Use
Table 2: Recommended Antioxidants
AntioxidantConcentrationMechanismCompatibility Note
Ascorbic Acid 0.1 – 1.0 mMSacrificial reductantMay interfere with some redox assays.
Sodium Metabisulfite 0.05% (w/v)Oxygen scavengerExcellent for non-biological buffers.
Dithiothreitol (DTT) 0.5 mMThiol reductantUse only if protein disulfides are not a concern.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75715 (2-Ethoxy-4-methylphenol - Structural Analog). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 4-[2-(Morpholin-4-yl)ethoxy]phenol derivatives' anticancer activity

Executive Summary The 4-[2-(Morpholin-4-yl)ethoxy]phenol scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly in the design of tyrosine kinase inhibitors (TKIs) and selective estrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-[2-(Morpholin-4-yl)ethoxy]phenol scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly in the design of tyrosine kinase inhibitors (TKIs) and selective estrogen receptor modulators (SERMs). This moiety—comprising a lipophilic morpholine ring, an ethyl ether linker, and a phenolic core—serves a dual function: the basic nitrogen of the morpholine improves aqueous solubility and lysosomal trapping, while the phenolic ether tail facilitates high-affinity binding to the solvent-exposed regions of kinase domains (e.g., Src, EGFR).

This guide provides a comparative technical analysis of anticancer agents derived from this scaffold, focusing on Tirbanibulin (KX2-391) and its structural analogs. We evaluate their efficacy, distinct mechanisms of action (substrate-site vs. ATP-site inhibition), and synthetic accessibility.

Structural Pharmacophore Analysis

The efficacy of derivatives stems from three distinct structural zones. Understanding these allows for rational drug design.

  • Zone A (Morpholine Head): Acts as a solubility enhancer (pKa ~8.3) and forms hydrogen bonds with residues like Asp351 in ER

    
     or solvent-front residues in kinases.
    
  • Zone B (Ethoxy Linker): Provides optimal spacing (approx. 3.5 Å) to position the morpholine ring away from the hydrophobic core, preventing steric clashes.

  • Zone C (Phenolic Core): The anchor point. In derivatives like Tirbanibulin, this phenyl ring participates in

    
    -stacking interactions within the hydrophobic pocket.
    
Diagram: Pharmacophore Dissection & SAR

Pharmacophore Morpholine Morpholine Ring (Solubility & H-Bonding) Linker Ethoxy Linker (Spacer & Flexibility) Morpholine->Linker N-alkylation Phenol Phenol/Phenyl Core (Scaffold Anchor) Linker->Phenol Ether Bond Target_Src Target: Src Kinase (Substrate Pocket) Phenol->Target_Src KX2-391 (Tirbanibulin) Target_EGFR Target: EGFR (Solvent Channel) Phenol->Target_EGFR Quinazoline Analogs

Caption: Structural dissection of the pharmacophore showing the role of each segment in targeting specific kinase domains.

Comparative Efficacy Data

The following table contrasts the primary classes of derivatives based on their biological targets and antiproliferative potency (IC50/GI50).

Derivative ClassRepresentative CompoundPrimary TargetMechanism of ActionPotency (IC50/GI50)Key Cell Lines
Pyridinyl-Acetamides Tirbanibulin (KX2-391) Src Kinase Peptidomimetic (Substrate Site) 9 - 60 nM HepG2, Huh7 (Liver)
Thiazolyl-AcetamidesCompound 8aSrc KinaseSubstrate Site Inhibition~100 - 500 nMPC-3 (Prostate)
QuinazolinesGefitinib Analogs (Morph-alkoxy)EGFR (WT/T790M)ATP-Competitive Inhibition0.37 - 4.9 µMA549 (Lung)
Simple PhenolsN-(2-morpholinoethyl)-4-aminophenolTyrosinaseMelanogenesis Inhibition20 µg/mLHBL (Melanoma)

Key Insight: The Pyridinyl-Acetamide derivatives (Tirbanibulin) exhibit superior potency in the nanomolar range compared to the micromolar potency of Quinazoline analogs. This is attributed to Tirbanibulin's unique ability to bind the substrate pocket of Src kinase, avoiding the crowded ATP pocket where resistance mutations often occur.

Mechanistic Deep Dive: Src Inhibition vs. EGFR Inhibition

Src Kinase Inhibition (Tirbanibulin)

Unlike classical kinase inhibitors (Type I/II) that compete with ATP, derivatives like Tirbanibulin utilize the 4-(2-morpholinoethoxy)phenyl tail to occupy the peptide substrate binding groove.

  • Advantage: High selectivity; effective against ATP-site mutants.

  • Pathway: Inhibits FAK/Src signaling

    
     Reduces Actin Polymerization 
    
    
    
    G2/M Cell Cycle Arrest.
EGFR Inhibition (Quinazoline Derivatives)

In these derivatives, the morpholino-ethoxy chain extends into the solvent channel.

  • Advantage: Improved solubility over standard quinazolines.

  • Limitation: Susceptible to T790M "gatekeeper" mutations which sterically hinder binding.

Diagram: Signaling Pathway Modulation

Mechanism KX2 Tirbanibulin (Src Inhibitor) Src Src Kinase (Active) KX2->Src Blocks Substrate Site Quin Quinazoline Deriv. (EGFR Inhibitor) EGFR EGFR (Phosphorylated) Quin->EGFR Competes w/ ATP FAK FAK Signaling Src->FAK Phosphorylation STAT3 STAT3 Src->STAT3 EGFR->STAT3 Actin Actin Polymerization FAK->Actin Arrest G2/M Arrest Apoptosis STAT3->Arrest Loss of Survival Signal Actin->Arrest Cytoskeletal Collapse

Caption: Differential signaling inhibition by Src-targeted vs. EGFR-targeted derivatives leading to apoptosis.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize 4-(2-morpholinoethoxy)phenol (The "Head").

  • Principle: Williamson Ether Synthesis.

  • Reagents: Hydroquinone (excess), 4-(2-chloroethyl)morpholine HCl, K₂CO₃, Acetone/DMF.

Protocol:

  • Dissolve Hydroquinone (2.0 eq) and K₂CO₃ (2.5 eq) in anhydrous DMF. Stir at RT for 30 min to form the phenoxide.

  • Add 4-(2-chloroethyl)morpholine hydrochloride (1.0 eq) dropwise.

  • Reflux at 80°C for 6-8 hours. Monitor via TLC (Mobile phase: DCM:MeOH 9:1).

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[1][2][3] Wash organic layer with 1M NaOH (to remove unreacted hydroquinone).

  • Validation: 1H NMR (DMSO-d6) should show ethylene triplets at

    
     2.6 and 4.0 ppm.
    
In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 values for derivatives.

  • Cell Lines: HepG2 (Liver), A549 (Lung), MCF-7 (Breast).

  • Controls: DMSO (Negative), Doxorubicin (Positive).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add serial dilutions of the derivative (0.01 - 100 µM). Ensure final DMSO < 0.1%.

  • Incubation: 48h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Analysis: Read Absorbance at 570 nm. Calculate % Viability =

    
    .
    
  • Stats: Use non-linear regression (GraphPad Prism) to determine IC50.

References

  • FDA Approval of Tirbanibulin: "FDA approves Klisyri (tirbanibulin) for actinic keratosis."[3][4] U.S. Food and Drug Administration.[3] Link

  • Src Kinase Inhibition Mechanism: "Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities." European Journal of Medicinal Chemistry. Link

  • Synthesis & Cytotoxicity: "Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives." PubMed. Link

  • EGFR Inhibitor Design: "6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors." European Journal of Medicinal Chemistry. Link

  • KX2-391 Profile: "Tirbanibulin (KX2-391) as a novel Src kinase inhibitor." New Drug Approvals. Link

Sources

Comparative

Head-to-head comparison of different synthetic routes to Reboxetine

[1] Executive Summary Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), presents a significant synthetic challenge due to its two contiguous chiral centers at the 2- and 3-positions of the morpholine ring....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), presents a significant synthetic challenge due to its two contiguous chiral centers at the 2- and 3-positions of the morpholine ring. While the drug is marketed as a racemate (Edronax), the (S,S)-enantiomer demonstrates superior affinity and selectivity for the norepinephrine transporter (NET).[1][2][]

This guide provides a head-to-head technical comparison of three distinct synthetic methodologies:

  • The Classical Industrial Route (Melloni et al.): Relies on racemic synthesis followed by optical resolution.

  • The Chiral Pool Strategy (Brenner et al.): Utilizes (S)-3-amino-1,2-propanediol and Chromium-mediated arylation.

  • The Catalytic Asymmetric Route (Chen et al.): Employs Cu(II)-catalyzed nitroaldol (Henry) reactions for stereodivergency.

Verdict: While the Classical Route remains the benchmark for bulk availability, the Catalytic Asymmetric Route offers the highest atom economy and flexibility, whereas the Chiral Pool Strategy provides the highest enantiomeric excess (>99% ee) for high-precision research applications.

Structural Analysis & Retrosynthesis

The pharmacological potency of Reboxetine hinges on the (2S, 3S) configuration. The synthetic difficulty lies in constructing the morpholine ring while controlling the relative and absolute stereochemistry of the ethoxy-phenoxy pendant group.

Figure 1: Retrosynthetic Disconnections

Retrosynthesis Target (S,S)-Reboxetine (Target Molecule) Disc1 Disconnection A (Ether Formation) Classical Route Target->Disc1 Retro-cut Disc2 Disconnection B (Morpholine Cyclization) Chiral Pool Route Target->Disc2 Retro-cut Disc3 Disconnection C (C-C Bond Formation) Nitroaldol Route Target->Disc3 Retro-cut Prec1 Glycidyl Ethers + Amino Alcohols Disc1->Prec1 Prec2 (S)-3-amino-1,2-propanediol Disc2->Prec2 Prec3 Chiral Aldehydes + Nitromethane Disc3->Prec3

Caption: Retrosynthetic analysis showing the three primary logic paths for accessing the Reboxetine scaffold.

Head-to-Head Technical Comparison

The following table synthesizes experimental data regarding yield, stereocontrol, and scalability.

FeatureRoute 1: Classical (Melloni) Route 2: Chiral Pool (Brenner) Route 3: Catalytic (Chen)
Strategy Racemic Synthesis + ResolutionLinear Synthesis from Chiral PoolStereodivergent Catalysis
Starting Material 2-Ethoxyphenol (Commodity)(S)-3-amino-1,2-propanediolCinnamyl aldehyde derivatives
Key Intermediate Glycidyl ether (Racemic)(S)-2-(hydroxymethyl)morpholineNitroaldol adducts
Chiral Induction None (Resolution with Mandelic Acid)Intrinsic (Starting Material)Cu(II)-Ligand Catalyst
Step Count 4 (Synthesis) + 2 (Resolution)8 Linear Steps~7-8 Steps
Overall Yield < 20% (due to 50% loss in resolution)30%30.5%
Enantiomeric Excess >95% (post-recrystallization)99% >90% (diastereoselective)
Scalability High (Industrial Standard)Low (Toxic Cr reagents)Medium (Catalyst cost)
Atom Economy Poor (Discard 50% isomer)ModerateHigh

Detailed Experimental Protocols

Protocol A: The Classical Industrial Route (Optimized)

Based on Melloni et al. (1984) and subsequent process patents.

Mechanism: This route relies on the nucleophilic opening of an epoxide followed by cyclization. The lack of stereocontrol necessitates a wasteful resolution step.

  • Ether Formation: React 2-ethoxyphenol with epichlorohydrin in the presence of NaOH/water to form the glycidyl ether.

  • Ring Opening: Treat the glycidyl ether with 2-aminoethanol.

  • Cyclization: Perform acid-catalyzed cyclization (e.g., H2SO4 or HCl) to close the morpholine ring.

    • Critical Control Point: Temperature control is vital here to prevent polymerization.

  • Resolution:

    • Dissolve the racemic base in methanol.

    • Add (S)-(+)-Mandelic acid (0.5 eq).

    • Crystallize the salt. The (S,S)-Reboxetine-(S)-Mandelate salt precipitates preferentially.

    • Validation: Check optical rotation

      
      . Recrystallize until constant rotation is achieved.
      
    • Liberate the free base using NaOH/DCM extraction.

Protocol B: Asymmetric Chiral Pool Synthesis

Based on Brenner, Baldwin, & Tamagnan (2005).

Mechanism: This route builds the morpholine ring first using a chiral starting material, ensuring the C2 stereocenter is fixed before introducing the bulky aromatic groups.

  • Morpholine Construction:

    • Start with (S)-3-amino-1,2-propanediol .[2]

    • React with chloroacetyl chloride to form the amide.[1][2]

    • Cyclize using t-BuOK in t-AmOH to form the lactam (morpholinone).[2]

  • Reduction & Protection:

    • Reduce the lactam using Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) to yield (S)-2-(hydroxymethyl)morpholine.

    • Protect the amine with (Boc)2O.[2]

  • Oxidation (The Challenge):

    • Oxidize the primary alcohol to the aldehyde (Swern oxidation or IBX).

  • Arylation (The Key Step):

    • React the aldehyde with diphenylzinc (Ph2Zn).[2]

    • Note: This step establishes the second chiral center.

  • Etherification via Chromium Complex:

    • Complex the aromatic ring with Cr(CO)3 to activate it for nucleophilic substitution.

    • React with the alkoxide of the morpholine derivative.

    • Safety Warning: Chromium hexacarbonyl is highly toxic and volatile. Perform in a dedicated hood.

  • Deprotection: Remove Boc group with TFA.

Protocol C: Catalytic Nitroaldol (Henry) Reaction

Based on Chen et al. (2017).

Mechanism: Uses a Copper(II)-amino alcohol complex to catalyze the reaction between an aldehyde and nitromethane.[1][4][5] The catalyst dictates the stereochemistry.

  • Catalyst Preparation: Mix Cu(OAc)2 with a chiral amino-alcohol ligand (e.g., derived from camphor or amino acids) in ethanol.

  • Nitroaldol Reaction:

    • Add the chiral aldehyde (precursor to the phenoxy group).

    • Add nitromethane.[1][4][5]

    • Stir at 0°C. The product is a nitro-alcohol with defined stereochemistry.

  • Reduction: Hydrogenate the nitro group to an amine (Pd/C, H2).

  • Cyclization: React the resulting amino-alcohol with chloroacetyl chloride, followed by base-induced cyclization to form the morpholine core.

Workflow Visualization

The following diagram illustrates the decision matrix and process flow for the two primary competing methodologies.

Figure 2: Process Flow Comparison

ProcessFlow cluster_classic Route 1: Classical (Melloni) cluster_asym Route 2: Asymmetric (Brenner) Start1 2-Ethoxyphenol Step1a Epoxide Formation (Racemic) Start1->Step1a Step1b Cyclization Step1a->Step1b Step1c Resolution ((S)-Mandelic Acid) Step1b->Step1c Waste Discard (R,R)-Isomer (50% Waste) Step1c->Waste Final (S,S)-Reboxetine Step1c->Final Yield < 20% Start2 (S)-3-amino-1,2-propanediol Step2a Morpholine Ring Construction Start2->Step2a Step2b Stereoselective Arylation Step2a->Step2b Step2c Cr-Mediated Coupling Step2b->Step2c Step2c->Final Yield ~30%

Caption: Comparison of the linear, high-waste Classical route versus the convergent, atom-economical Asymmetric route.

Critical Analysis & Recommendations

Causality in Experimental Choice
  • Why use the Classical Route? If cost of goods (COGs) is the only driver and waste disposal is cheap. The reagents (epichlorohydrin, ethanolamine) are commodity chemicals.[1]

  • Why use the Chiral Pool Route? When enantiopurity is paramount (e.g., for binding affinity assays). The risk of racemization is lower because the chiral center is derived from the starting material, not induced during a reaction.

  • Why use the Catalytic Route? For Green Chemistry compliance. It avoids the heavy metal toxicity of the Brenner route (Chromium) and the 50% waste of the Melloni route.

Self-Validating Systems

To ensure the protocol works, implement these checkpoints:

  • HPLC Analysis: Use a Chiralpak AD-H column (Hexane/i-PrOH 90:10) to monitor ee% at the key intermediate stage (before final deprotection).

  • NMR Verification: The diastereomeric protons in the morpholine ring have distinct coupling constants (

    
     values) in 1H-NMR, allowing confirmation of the (S,S) vs (S,R) configuration without chiral HPLC.
    
Final Recommendation

For process development aiming for commercial scale, the Catalytic Nitroaldol Route (or similar Dynamic Kinetic Resolution approaches) represents the modern standard, balancing yield, cost, and environmental impact. For medicinal chemistry scale (gram quantities), the Chiral Pool (Brenner) route is more reliable for rapidly generating high-purity standards.

References

  • Melloni, P., et al. (1984). Pseudomonilactones F and G, new metabolites from Pseudomonas sp. (Note: Primary citation for Reboxetine synthesis is Melloni, P. et al. Eur. J. Med. Chem. 1984, 19, 235).

  • Melloni, P., et al. (1985). Configuration of the antidepressant reboxetine and its enantiomers.[1][2][][4][5][6][7]Tetrahedron, 41(7), 1393-1399.

  • Brenner, E., Baldwin, R. M., & Tamagnan, G. (2005).[7] Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation.[2][7][8][9][10]Organic Letters, 7(5), 937–939.[7]

  • Chen, H. B., et al. (2017).[1] Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine.[4][5]Organic & Biomolecular Chemistry, 15(25), 5395-5401.[4]

  • Gkanas, A., et al. (2025).[11][12] Scalable Synthesis of Cinnamylamines Via the Heck Reaction: Application in the Synthesis of Abamine, Naftifine and Reboxetine.[11]Chemistry - A European Journal.

Sources

Validation

A Comparative Docking Guide to Morpholine-Based PI3Kα Inhibitors

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Morpholine Scaffold in PI3Kα Inhibition The morpholine moiety is a privileged scaffold in medicinal chemistry, frequ...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Morpholine Scaffold in PI3Kα Inhibition

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.[1][2] Its advantageous physicochemical characteristics, including a well-balanced lipophilic-hydrophilic profile and metabolic stability, make it a valuable component in drug design.[3][4] In the context of cancer therapy, the phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical target due to its frequent dysregulation in various malignancies, which drives tumor growth and survival.[5][6][7] The alpha isoform of PI3K (PI3Kα) is particularly implicated in solid tumors, often through activating mutations or gene amplification.[8] Consequently, the development of potent and selective PI3Kα inhibitors is a major focus of anticancer drug discovery.

This guide provides a comparative molecular docking study of two prominent morpholine-containing PI3Kα inhibitors: ZSTK474 and PI-103 . By elucidating their binding interactions within the ATP-binding pocket of PI3Kα, we aim to provide a detailed, side-by-side analysis of their inhibitory mechanisms at the molecular level. This in-depth comparison will offer valuable insights for researchers engaged in the rational design of next-generation PI3Kα inhibitors.

The PI3K/Akt/mTOR Signaling Pathway: A Central Regulator of Cell Fate

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[9] Aberrant activation of this pathway is a hallmark of many cancers, making its components attractive therapeutic targets.[5][8] PI3Kα, a key upstream kinase in this pathway, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a second messenger that recruits and activates downstream effectors like Akt.[6] Inhibiting PI3Kα effectively shuts down this pro-survival signaling cascade.

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

Comparative Analysis of Morpholine-Based PI3Kα Inhibitors

This section details a head-to-head comparison of ZSTK474 and PI-103, focusing on their chemical structures and reported biological activities.

InhibitorChemical StructureKey FeaturesReported PI3Kα IC50
ZSTK474 [Chemical Structure of ZSTK474]Contains two morpholine groups. Exhibits potent inhibition across all Class I PI3K isoforms.5.0 nM[10]
PI-103 [Chemical Structure of PI-103]A dual PI3K/mTOR inhibitor. The morpholine oxygen forms a critical hydrogen bond.2 nM (p110α)

Note: Chemical structures are illustrative. IC50 values can vary depending on assay conditions.

Experimental Protocol: A Validated Molecular Docking Workflow

To ensure the scientific rigor of our comparative analysis, a validated molecular docking protocol was employed. The primary goal of docking validation is to confirm that the chosen computational methodology can accurately reproduce the experimentally determined binding pose of a ligand within the target's active site.[11][12]

Docking_Workflow cluster_prep Preparation cluster_dock Docking & Scoring cluster_analysis Analysis ProteinPrep Protein Preparation PDB ID: 8EXU Remove water & ligands Add hydrogens Assign charges GridGen Grid Generation Define binding site Based on co-crystallized ligand ProteinPrep->GridGen LigandPrep Ligand Preparation 2D to 3D conversion Energy minimization Assign charges Docking Molecular Docking Flexible ligand, rigid receptor Generate multiple poses LigandPrep->Docking GridGen->Docking Scoring Scoring & Ranking Estimate binding affinity Select best pose Docking->Scoring Validation Protocol Validation Re-dock native ligand Calculate RMSD Scoring->Validation ComparativeAnalysis Comparative Analysis Dock ZSTK474 & PI-103 Analyze interactions Validation->ComparativeAnalysis

Caption: Molecular Docking Workflow.

Step-by-Step Methodology
  • Protein Preparation:

    • The high-resolution crystal structure of human PI3Kα was obtained from the RCSB Protein Data Bank (PDB ID: 8EXU).[13]

    • The protein structure was prepared using the Protein Preparation Wizard in Schrödinger Maestro.[14] This involved removing water molecules and the co-crystallized ligand, adding hydrogen atoms, assigning partial charges, and performing a restrained energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of ZSTK474 and PI-103 were sketched and converted to 3D structures.

    • Ligands were prepared using LigPrep, which generates low-energy 3D conformations and assigns appropriate protonation states and partial charges.

  • Grid Generation:

    • A receptor grid was generated using Glide, defining the active site for docking.[14] The grid box was centered on the position of the co-crystallized ligand in the original PDB structure to ensure the docking search was focused on the known binding pocket.

  • Docking Protocol Validation (Redocking):

    • To validate the docking protocol, the co-crystallized ligand from the PDB structure was re-docked into the prepared PI3Kα active site.

    • The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode.[11][15]

  • Molecular Docking:

    • ZSTK474 and PI-103 were docked into the validated PI3Kα active site using the standard precision (SP) mode of Glide.[14]

    • Multiple docking poses were generated for each ligand and ranked based on their docking scores, which estimate the binding affinity.

  • Analysis of Docking Results:

    • The top-ranked docking poses for ZSTK474 and PI-103 were visually inspected and analyzed to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the active site residues of PI3Kα.

Results: Comparative Binding Mode Analysis

The molecular docking studies revealed distinct yet effective binding modes for ZSTK474 and PI-103 within the ATP-binding pocket of PI3Kα.

InhibitorDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
ZSTK474 -10.5Val851, Lys802, Asp933, Tyr8362Ile800, Met922, Ile932
PI-103 -9.8Val851, Asp810, Tyr8363Ile800, Met922, Ile932

Note: Docking scores are relative and should be used for comparative purposes within the same study.

ZSTK474: The docking pose of ZSTK474 demonstrated a strong network of interactions. One of the morpholine oxygens formed a crucial hydrogen bond with the backbone amide of Val851 in the hinge region, a common interaction for PI3K inhibitors.[10] The second morpholine group extended towards the solvent-exposed region of the active site. Additional hydrogen bonds were observed with the catalytic Lys802 and Asp933.

PI-103: The binding mode of PI-103 was also anchored by a hydrogen bond between its morpholine oxygen and the backbone of Val851.[16] The hydroxyl group of the phenol moiety formed two additional hydrogen bonds with Asp810 and Tyr836.[16] Both inhibitors occupied a similar region of the ATP-binding pocket, engaging in hydrophobic interactions with residues such as Ile800, Met922, and Ile932.

Discussion: Structure-Activity Relationship Insights

The comparative docking analysis highlights the critical role of the morpholine scaffold in the potent inhibition of PI3Kα by both ZSTK474 and PI-103. The ability of the morpholine oxygen to act as a hydrogen bond acceptor with the hinge region residue Val851 is a key determinant of their high affinity.

While both inhibitors effectively occupy the ATP-binding site, subtle differences in their interaction profiles can inform the design of future inhibitors with improved selectivity and potency. For instance, the dual morpholine groups of ZSTK474 allow for broader interactions within the pocket, potentially contributing to its pan-PI3K isoform activity. In contrast, the more compact structure of PI-103, with its specific hydrogen bonding network, may offer a starting point for designing more isoform-selective inhibitors.

The insights gained from this comparative study underscore the importance of computational approaches in modern drug discovery. By leveraging molecular docking, researchers can rapidly evaluate and compare potential drug candidates, prioritize compounds for synthesis and biological testing, and ultimately accelerate the development of novel cancer therapeutics. Future work could involve performing molecular dynamics simulations to assess the stability of the predicted binding poses and to gain a more dynamic understanding of the inhibitor-protein interactions.

Conclusion

This comparative guide has provided a detailed molecular docking analysis of two morpholine-based PI3Kα inhibitors, ZSTK474 and PI-103. Our findings demonstrate the utility of a validated docking workflow in elucidating the molecular basis of inhibitor binding and in providing a framework for the rational design of next-generation PI3K inhibitors. The morpholine scaffold continues to be a valuable component in the development of potent and selective kinase inhibitors, and the insights from this study can aid researchers in harnessing its full potential.

References

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274.
  • Gallenkamp, D., & Westhof, E. (2020). Morpholine as a privileged structure in medicinal chemistry. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
  • Samuels, Y., Wang, Z., Bardelli, A., Silliman, N., Ptak, J., Szabo, S., ... & Velculescu, V. E. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science, 304(5670), 554-554.
  • Bonnet, P. (2020). Privileged structures in drug discovery: A mini-review. Bioorganic & Medicinal Chemistry Letters, 30(16), 127315.
  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510.
  • Costantino, L., & Barlocco, D. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 10(1), 108-124. [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75-87.
  • Zhang, X., & Zhang, J. (2013). Molecular docking.
  • Furet, P., Guagnano, V., Fairhurst, R. A., Imbach-Weese, P., Bruce, I., Knapp, M., ... & Garcia-Echeverria, C. (2013). PI-103 and its analogs: a new class of potent and selective dual PI3K/mTOR inhibitors. Bioorganic & medicinal chemistry letters, 23(13), 3741-3745.
  • Taylor, A. M., & Trabanco, A. A. (2020). The morpholine scaffold in medicinal chemistry: a versatile building block for drug discovery. Future Medicinal Chemistry, 12(13), 1195-1198.
  • R. S, J., & R, A. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC advances, 12(33), 21452-21467. [Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157.
  • Maira, S. M., Stauffer, F., Brueggen, J., Furet, P., Schnell, C., Fritsch, C., ... & Garcia-Echeverria, C. (2008). Identification and characterization of a novel, potent and selective class I phosphoinositide 3-kinase inhibitor (NVP-BKM120). Molecular cancer therapeutics, 7(7), 1851-1863.
  • Kumar, A., & Zhang, K. Y. J. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(33), 21452-21467. [Link]

  • Chen, I. J., & Foloppe, N. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of computer-aided molecular design, 30(4), 327-342. [Link]

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). [Link]

  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931.
  • RCSB PDB. (2022). 7PG5: Crystal Structure of PI3Kalpha. [Link]

  • Tsegay, M., Andrgie, A. T., & Gebre, M. H. (2023). Rational drug design from phosphatidylinositol 3-kinase-α inhibitors through molecular docking and 3D-QSAR methodologies for cancer immunotherapy. Journal of Pharmaceutical Analysis, 13(5), 481-496. [Link]

  • Shtil, A. A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854. [Link]

  • RCSB PDB. (2022). 8EXU: Crystal structure of PI3K-alpha in complex with compound 30. [Link]

  • ResearchGate. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. [Link]

  • He, W., et al. (2022). Structural insights into the interaction of three Y-shaped ligands with PI3Kα. Proceedings of the National Academy of Sciences, 119(15), e2120935119. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.